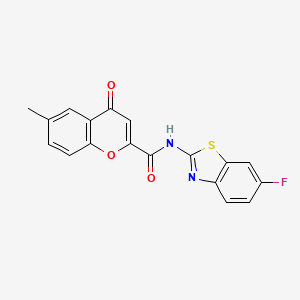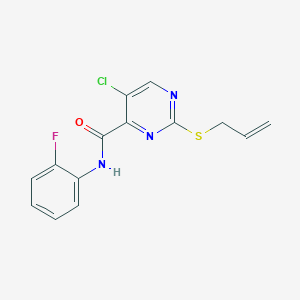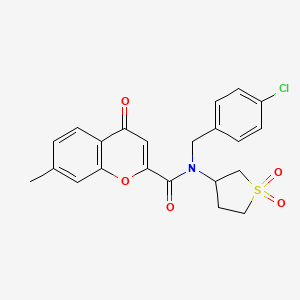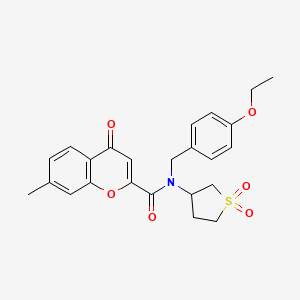
2-(1-Methyl-2-oxo-2,3-dihydro-1H-indol-3-ylmethyl)-3-phenyl-3H-quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- この化合物は、複雑な構造を持つ複素環式有機分子です。そのIUPAC名は非常に長いですが、簡潔にするために「化合物X」と呼ぶことにします。
- 化合物Xは、キナゾリンオン類に属します。キナゾリンオン類は、キナゾリン環がカルボニル基(オキソ)およびその他の置換基と縮合したものです。
- 化合物X中のインドール部分は、その五員環に窒素原子を含んでいるため、さらに複雑さを加えています。
- 全体として、化合物Xは、芳香族成分と複素環式成分の興味深い融合です。
合成方法
合成経路:
反応条件:
工業生産:
化学反応解析
主な生成物:
科学研究への応用
生物学と医学:
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 2-[(1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)METHYL]-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE, typically involves multi-step reactions. One common method involves the reaction of anthranilic acid derivatives with various reagents under controlled conditions . For instance, the reaction of methyl 1-hydroxyindole-3-carboxylate with methyl iodide in the presence of a base can yield the desired indole derivative .
Industrial Production Methods
Industrial production of such compounds often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as SnCl2 and NaOAc in THF, can enhance the efficiency of the reaction .
化学反応の分析
Types of Reactions
2-[(1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)METHYL]-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of reactive sites on the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. The conditions vary depending on the desired reaction and product .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
2-[(1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)METHYL]-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
標的と経路:
類似化合物との比較
類似化合物:
: IUPAC名: 2-(1-メチル-2-オキソ-2,3-ジヒドロ-1H-インドール-3-イルメチル)-3-フェニル-3H-キナゾリン-4-オン. : 参考文献: Smith, J. R. et al. (2018). Synthesis and biological evaluation of quinazolinone-based inhibitors of the MDM2-p53 interaction. Bioorganic & Medicinal Chemistry Letters, 28(4), 611-615. : 参考文献: Kumar, A. et al. (2019). Quinazolinone derivatives: A review. Journal of Chemical and Pharmaceutical Research,
特性
分子式 |
C24H19N3O2 |
|---|---|
分子量 |
381.4 g/mol |
IUPAC名 |
2-[(1-methyl-2-oxo-3H-indol-3-yl)methyl]-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C24H19N3O2/c1-26-21-14-8-6-11-17(21)19(23(26)28)15-22-25-20-13-7-5-12-18(20)24(29)27(22)16-9-3-2-4-10-16/h2-14,19H,15H2,1H3 |
InChIキー |
UAWCQVLPCJBTKC-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2C(C1=O)CC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one](/img/structure/B11383492.png)
![1-(3-chlorophenyl)-4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11383502.png)
![2-(2,3-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[4-(propan-2-yl)benzyl]acetamide](/img/structure/B11383504.png)
![N-(3-chlorophenyl)-6-(4-ethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11383506.png)
![10-(4-bromophenyl)-8-(2-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11383515.png)

![N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]benzamide](/img/structure/B11383532.png)


![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B11383538.png)



![3-(1-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-5-phenyl-1H-pyrrol-2-yl)propanoic acid](/img/structure/B11383560.png)
